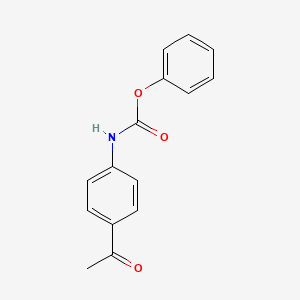

苯基N-(4-乙酰苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

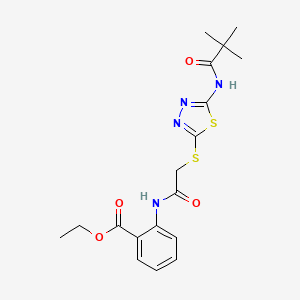

Phenyl N-(4-acetylphenyl)carbamate, also known as 4’-Acetamidophenyl-4-phenylcarbamate or N-(4-Acetylphenyl) phenylcarbamate, is an organic compound with the molecular formula C15H13NO3. It is a carbamate derivative, which is a class of organic compounds that are widely used in various applications, including as pesticides and pharmaceuticals .

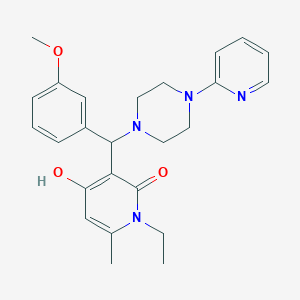

Molecular Structure Analysis

The molecular structure of phenyl N-(4-acetylphenyl)carbamate is characterized by the presence of a carbamate group, which is a functional group that looks like the combination of an ester and an amide, with N and O flanking a carbonyl . The molecular weight of this compound is 255.273.Chemical Reactions Analysis

Phenyl N-(4-acetylphenyl)carbamate can undergo various chemical reactions. For example, it can react with N-bromosuccinimide in the presence of copper (II) acetate and DMF at 80°C to afford methyl [4 (2)- (2-dimethylamino)-2-oxoacetyl]phenyl}carbamate .科学研究应用

Antimicrobial Activity

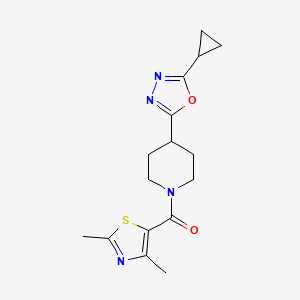

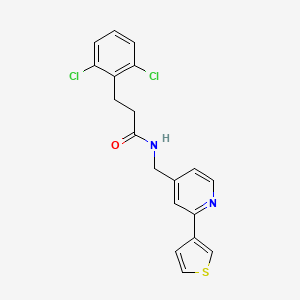

Phenyl N-(4-acetylphenyl)carbamate has been used in the synthesis of novel phenylcarbamates with isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide, and pyridine moieties . These compounds have shown antimicrobial activities against various strains of bacteria, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, and human Micrococcus culture . The derivatives with isoxazole, nitrofuran, and hydrazide moieties were found to be the most active .

Synthesis of Biologically Active Compounds

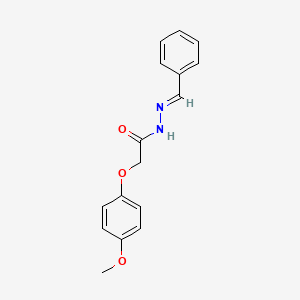

The compound has been studied for the synthesis of biologically active compounds with a carbamate moiety . The reaction of hydroxy-substituted benzaldehydes with phenylisocyanate is known to take various pathways depending on the mutual location of the hydroxy and aldehyde groups on the benzene ring .

Antioxidant Activity

Phenyl N-(4-acetylphenyl)carbamate has been studied for its antioxidant activity . A systematic computational mechanistic and kinetics investigation has been performed on the antioxidant activity of phenyl carbamate, namely 3-morpholinopropyl phenyl carbamate (3-MPPC), against HO • and HOO • radicals .

Radical Scavenging Mechanism

The compound has been used in the study of radical scavenging mechanisms . Four types of possible reaction mechanisms, such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) have been considered .

Research in Early Discovery

Phenyl 4-acetylphenylcarbamate is provided to early discovery researchers as part of a collection of unique chemicals . However, Sigma-Aldrich does not collect analytical data for this product .

安全和危害

作用机制

Mode of Action

It’s known that carbamates, in general, can interact with their targets through various mechanisms, such as hydrogen atom transfer (hat), radical adduct formation (raf), single electron transfer followed by proton transfer (setpt), and sequential proton loss electron transfer (splet) These interactions can lead to changes in the target molecules, affecting their function

Biochemical Pathways

Phenyl N-(4-acetylphenyl)carbamate may affect several biochemical pathways. For instance, carbamates are known to have antioxidant activity, scavenging reactive oxygen species (ROS) and thus playing a crucial role in biological functions . .

Result of Action

It’s known that carbamates can have antimicrobial activities , indicating that they may affect the growth and survival of certain microorganisms at the molecular and cellular levels

属性

IUPAC Name |

phenyl N-(4-acetylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-11(17)12-7-9-13(10-8-12)16-15(18)19-14-5-3-2-4-6-14/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETGZXPZNAIRNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol](/img/structure/B2581928.png)

![4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2581930.png)

![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2581931.png)

![N-cyclopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2581932.png)

![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)